molecular formula C20H17NO5 B2763318 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 2097897-78-2

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2763318
CAS No.: 2097897-78-2
M. Wt: 351.358
InChI Key: USQOQTHPXJQZLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2H-1,3-benzodioxole-5-carboxamide is a synthetic organic compound characterized by a benzodioxole-carboxamide core linked to a hydroxyethyl-substituted aryl group. The benzodioxole moiety (2H-1,3-benzodioxole) is a bicyclic structure fused with a methylenedioxy group, which is commonly associated with enhanced metabolic stability and bioavailability in pharmaceuticals . The hydroxyethyl chain introduces hydrophilicity, while the 4-(furan-2-yl)phenyl substituent incorporates a heteroaromatic furan ring, known for its role in hydrogen bonding and π-π stacking interactions in drug-receptor binding .

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5/c22-16(13-3-5-14(6-4-13)17-2-1-9-24-17)11-21-20(23)15-7-8-18-19(10-15)26-12-25-18/h1-10,16,22H,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQOQTHPXJQZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, including the formation of the furan ring, the benzodioxole moiety, and the final coupling to form the carboxamide. One common method involves the use of a Povarov cycloaddition reaction followed by N-furoylation processes . The reaction conditions often require specific reagents such as p-toluidine, benzaldehyde, and trans-methyl-isoeugenol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substitution reactions can occur, particularly on the furan and benzodioxole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives .

Scientific Research Applications

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to its antibacterial or anticancer effects . The pathways involved often include the inhibition of key metabolic processes in bacteria or cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural and functional features of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2H-1,3-benzodioxole-5-carboxamide with analogous compounds identified in the literature:

Compound Core Structure Key Substituents Notable Properties Reference
This compound (Target Compound) Benzodioxole-carboxamide 4-(Furan-2-yl)phenyl, hydroxyethyl Hydrophilic hydroxyethyl chain; furan enhances π-π interactions N/A
N-[4-hydroxy-2-(4-nitroanilino)-1,3-thiazol-5-yl]-2H-1,3-benzodioxole-5-carboxamide (5bb) Benzodioxole-carboxamide 4-Nitroanilino, hydroxy-thiazole Exists as tautomeric mixture; 75% yield in synthesis; IR data reported
5-{[(2H-1,3-benzodioxol-5-yl)oxy]methyl}-N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide Furan-carboxamide Benzodioxole-oxy-methyl, ethylsulfamoylphenyl Sulfamoyl group enhances solubility; furan-carboxamide hybrid
Olmesartan medoxomil (OLM) Imidazole-carboxylate Tetrazolylphenyl, methyl-dioxolyl Angiotensin II receptor blocker (ARB); prodrug with ester hydrolysis activation
Valsartan (VAL) Imidazole-pentanamido acid Tetrazolylphenyl, pentanamido chain ARB with carboxylic acid group; direct-acting antagonist

Key Observations:

Structural Diversity: The target compound shares the benzodioxole-carboxamide core with 5bb , but differs in substituents: 5bb features a nitroanilino-thiazole group, which may confer tautomerism and distinct electronic properties. Compared to 5-{[(2H-1,3-benzodioxol-5-yl)oxy]methyl}-N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide , the target compound replaces the sulfamoylphenyl group with a hydroxyethyl chain, likely altering solubility and target affinity.

Pharmacological Analogues :

  • While OLM and VAL are angiotensin receptor blockers (ARBs) with tetrazolylphenyl groups, the target compound lacks the imidazole or tetrazole moieties critical for ARB activity. This suggests divergent therapeutic targets.

Synthetic Feasibility :

  • The hydroxyethyl group in the target compound may complicate synthesis compared to simpler derivatives like 5bb , which achieved a 75% yield under catalyst-free Hantzsch cyclization .

Functional Implications :

  • The furan-2-yl group in the target compound mirrors structural motifs in 5-{[(2H-1,3-benzodioxol-5-yl)oxy]methyl}-N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide , where furan-carboxamide hybrids are explored for solubility and binding efficiency.

Research Findings and Data Gaps

  • Synthesis: No direct synthesis data for the target compound are provided in the evidence.
  • Bioactivity : The evidence lacks explicit pharmacological data for the target compound. In contrast, OLM and VAL are well-characterized ARBs with clinical efficacy .
  • Physicochemical Properties: The hydroxyethyl group may improve aqueous solubility compared to sulfamoyl or nitroanilino derivatives, though experimental validation is needed.

Biological Activity

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article delves into the compound's synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a furan ring, a benzodioxole moiety, and a carboxamide functional group. Its chemical structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C20H17NO5
CAS Number 2097897-78-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the Povarov cycloaddition reaction followed by N-furoylation processes to achieve the desired structure. The optimization of reaction conditions is crucial for enhancing yield and purity in both laboratory and potential industrial settings.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in a study involving Hep3B liver cancer cells, the compound showed a notable reduction in α-fetoprotein secretion levels, indicating its potential as an anticancer agent .

The anticancer mechanism appears to involve cell cycle arrest at the G2-M phase, similar to that induced by doxorubicin, suggesting that it may inhibit cell proliferation effectively . The following table summarizes key findings from relevant studies:

Study Cell Line IC50 (µM) Mechanism of Action
Hawash et al. (2020)Hep3B1625.8 (compound 2a)Induces G2-M phase arrest
Hawash et al. (2020)Hep3B2340 (compound 2b)Moderate activity compared to 2a

Antioxidant Activity

In addition to its anticancer properties, this compound has been evaluated for antioxidant activity. The DPPH radical scavenging assay indicated that while some derivatives exhibited moderate antioxidant effects, the overall activity was less potent compared to established antioxidants like Trolox .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets including enzymes and receptors involved in cancer progression and oxidative stress responses. The inhibition of specific enzymes has been noted as a key factor in its anticancer efficacy .

Q & A

Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis involves multi-step condensation reactions. A common approach includes:

Step 1: Coupling of 4-(furan-2-yl)phenethyl alcohol with a benzodioxole-5-carboxylic acid derivative via an amide linkage.

Step 2: Hydroxyethyl group introduction through epoxide ring-opening or nucleophilic substitution .

Optimization Parameters:

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous DMF or THFPrevents hydrolysis of intermediates
Temperature60–80°CBalances reaction rate and side reactions
CatalystDCC (Dicyclohexylcarbodiimide)Enhances amide bond formation efficiency
PurificationColumn chromatography (SiO₂, EtOAc/Hexane)Reduces impurities to <5%

Critical control of moisture and stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to amine) is essential .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the compound's structure?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies hydroxyethyl (-CH₂OH, δ 3.6–4.0 ppm), furan protons (δ 6.3–7.4 ppm), and benzodioxole protons (δ 5.9–6.1 ppm) .
    • ¹³C NMR: Confirms carbonyl (C=O, δ ~165 ppm) and benzodioxole carbons (δ 100–150 ppm).
  • X-ray Crystallography:
    • SHELX Refinement: Resolves 3D conformation (e.g., dihedral angles between benzodioxole and furan-phenyl groups) .
    • Challenges: Poor crystal growth due to flexible hydroxyethyl chain; addressed via slow evaporation in MeOH/CHCl₃ .

Advanced: How does the compound's three-dimensional conformation influence its interaction with biological targets?

Methodological Answer:
The compound's bioactivity (e.g., enzyme inhibition) depends on:

  • Dihedral Angles: Between benzodioxole and furan-phenyl moieties (optimal ~30° for target binding) .
  • Hydrogen Bonding: Hydroxyethyl group forms H-bonds with catalytic residues (e.g., Serine in proteases).

Experimental Approaches:

MethodApplicationExample Findings
Molecular DockingPredicts binding affinity to ATP-binding pocketsΔG = -8.2 kcal/mol (similar to reference inhibitors)
MD SimulationsAnalyzes conformational stability in binding sitesRMSD < 2 Å over 100 ns simulations

Advanced: What strategies are recommended for resolving contradictions in bioactivity data across different studies?

Methodological Answer:
Contradictions (e.g., varying IC₅₀ values) arise from:

  • Assay Conditions: Differences in pH, solvent (DMSO% variability), or cell lines.
  • Structural Variants: Impurities or stereoisomers (e.g., R/S hydroxyethyl configuration).

Resolution Workflow:

Replicate Studies: Use standardized protocols (e.g., fixed DMSO concentration ≤1%).

Analytical Purity Check: HPLC-MS to confirm >95% purity .

Stereochemical Analysis: Chiral HPLC or X-ray crystallography to identify active enantiomer .

Advanced: How can SHELX software be applied in the crystallographic refinement of this compound?

Methodological Answer:
SHELX Workflow:

Data Integration: Process diffraction data (e.g., .hkl files) using SHELXC .

Structure Solution: Dual-space methods (SHELXD) for phase problem resolution .

Refinement: SHELXL for anisotropic displacement parameters and H-atom placement .

Challenges and Solutions:

IssueSHELX Solution
Weak Diffraction (flexible side chains)TLS (Translation-Libration-Screw) refinement
TwinningTWIN/BASF commands for detwinning

Example refinement statistics: R₁ = 0.045, wR₂ = 0.120 for high-resolution (<1.0 Å) data .

Advanced: What structure-activity relationship (SAR) insights guide the design of analogs with enhanced bioactivity?

Methodological Answer:
Key SAR findings:

  • Benzodioxole Substituents: Electron-withdrawing groups (e.g., -NO₂) improve target affinity by 3-fold .
  • Furan Modifications: Replacing furan with thiophene reduces cytotoxicity but retains activity (IC₅₀ shift from 1.2 μM to 2.5 μM) .

Design Strategies:

Fragment Replacement: Use oxadiazole or benzothiazole cores to modulate solubility .

Side Chain Optimization: Replace hydroxyethyl with cyclopropyl groups to rigidify the structure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.